molecular formula C17H20NP B3068371 (2R)-2-(Diphenylphosphinomethyl)pyrrolidine CAS No. 428514-91-4

(2R)-2-(Diphenylphosphinomethyl)pyrrolidine

Cat. No. B3068371
M. Wt: 269.32 g/mol
InChI Key: IWRBGJKCDORZHK-OAHLLOKOSA-N
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Description

“(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” is a chemical compound with the molecular formula C17H20NP and a molecular weight of 269.32 g/mol1. It is commonly used in research and industry1.



Synthesis Analysis

The specific synthesis process of “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” is not readily available from the search results. However, it is commercially available for purchase12.



Molecular Structure Analysis

The molecular structure of “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” consists of 17 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, and 1 phosphorus atom1.



Chemical Reactions Analysis

The specific chemical reactions involving “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.


Scientific Research Applications

Synthesis and Catalytic Applications

(2R)-2-(Diphenylphosphinomethyl)pyrrolidine has been utilized in various synthetic and catalytic processes. For instance, Bailey, O'Hagan, and Tavaslı (1997) developed a three-step synthesis of a related compound, (S)-2(diphenylmethyl)pyrrolidine, which has potential as a ligand for asymmetric transformations and as a chiral solvating agent for NMR analysis of chiral compounds (Bailey, O'Hagan, & Tavaslı, 1997). Similarly, Shi, Satoh, and Masaki (1999) synthesized chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives, including compounds related to (2R)-2-(Diphenylphosphinomethyl)pyrrolidine, for use as catalytic chiral ligands in reactions of diethylzinc with aryl aldehydes (Shi, Satoh, & Masaki, 1999).

Asymmetric Synthesis and Chiral Ligands

The compound has also found application in asymmetric synthesis. Inoguchi, Morimoto, and Achiwa (1989) prepared analogues of (2S,4S)-N-(t-butoxycarbonyl)-4-(diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine for use in the asymmetric hydrogenation of itaconic acid derivatives (Inoguchi, Morimoto, & Achiwa, 1989). Uenishi and Hamada (2001) prepared enantiomerically pure 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines, using them in palladium-catalyzed asymmetric allylic alkylations (Uenishi & Hamada, 2001).

Organometallic Chemistry and Coordination Complexes

In organometallic chemistry, Kermagoret and Braunstein (2008) prepared P,N-type ligands including 2-[(diphenylphosphino)methyl]pyridine for use in synthesizing nickel(II) complexes (Kermagoret & Braunstein, 2008). Additionally, Hung-Low and Klausmeyer (2008) investigated silver coordination complexes of 2-(diphenylphosphinomethyl)pyridine and their bipyridine derivatives, highlighting the versatility of such ligands in constructing various silver coordination environments (Hung-Low & Klausmeyer, 2008).

Safety And Hazards

The safety and hazards associated with “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.


Future Directions

The future directions of research involving “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature or contact experts in the field.


properties

IUPAC Name

diphenyl-[[(2R)-pyrrolidin-2-yl]methyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBGJKCDORZHK-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-[(Diphenylphosphino)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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